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Tivozanib Overall Survival Data and Crossover
Adjustments

The table below summarizes the key OS findings from pivotal trials and the adjustments made to account for

crossover.

Trial /
Analysis

Patient
Population

Comparator
Reported OS
(Hazard
Ratio)

Crossover Rate &
Key Confounding
Factors

Adjusted OS
Analysis &
Methods

| TIVO-1 (Phase 3) [1] [2] | Advanced RCC, untreated or prior cytokine | Sorafenib | HR 1.23 (95% CI,

0.90-1.67) in previously untreated [1] | 62.6% from sorafenib to tivozanib; Highly differential subsequent

therapy (74% sorafenib vs. 35% tivozanib) [1] [3] | IPCW (Company-preferred): HR 1.02 (95% CI, 0.67-

1.55) [1] RPSFT (ERG-preferred): Lower median OS for tivozanib (27.1 mo) vs. sorafenib (32.3-38.7 mo)

[1] | | TIVO-3 (Phase 3) [4] [5] | Relapsed/Refractory Advanced RCC (2-3 prior lines) | Sorafenib | HR 0.89

(95% CI, 0.70-1.14) at primary analysis [4] | No crossover permitted [5] | Conditional OS (12-month

landmark): HR 0.45 (95% CI, 0.22-0.91; P=0.022) for patients alive and progression-free at 12 months [4] |
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Interpretation of Crossover Effects and Methodologies

The design of the TIVO-1 trial created significant challenges for interpreting the true effect of tivozanib on

overall survival.

Source of Confounding: The one-way crossover design allowed most patients in the sorafenib arm to

receive tivozanib after disease progression [1] [2]. This, combined with the lack of available

subsequent therapies for many patients in the tivozanib arm (particularly in Eastern European trial

sites), meant that the control group (sorafenib) effectively received the experimental drug (tivozanib)

later in their treatment journey [1] [3]. This contamination biases the OS comparison, making any

potential survival benefit for tivozanib difficult to detect in an unadjusted analysis [1].

Statistical Adjustment Methods: To address this, different statistical methods were applied, each with

its own limitations:

Inverse Probability of Censoring Weights (IPCW): This method attempts to re-weight the
data to simulate a scenario where no crossover occurred. The adjusted result (HR 1.02)

suggests no OS difference between tivozanib and sorafenib [1].
Rank Preserving Structural Failure Time (RPSFT): This model estimates what the survival

times would have been without subsequent active therapy. The RPSFT analysis indicated a
lower median OS for tivozanib, but its key assumption—that the benefit of tivozanib is the

same whether used as first-line or second-line therapy—may not hold true in clinical practice
[1].

The following diagram illustrates the workflow for interpreting these confounded OS data.
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TIVO-1 Trial: Confounded OS Results

Observed OS Data
(Unadjusted HR 1.23)

Identified Major Confounders

High Crossover Rate
(62.6% to Tivozanib)

Differential Subsequent Therapy
(74% vs 35%)

Apply Statistical Adjustments

Leads to Leads to

IPCW Method
(Adjusted HR 1.02)

RPSFT Model
(Lower Median OS for Tivozanib)

Interpretation:
At best, OS is similar to sorafenib
True OS benefit remains uncertain

Click to download full resolution via product page

Key Takeaways for Researchers and Professionals

PFS is a More Robust Endpoint in TIVO-1: For evaluating tivozanib's efficacy in the first-line
setting, the progression-free survival (PFS) benefit is a more reliable and less confounded
endpoint than OS [1] [6].
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Consider the Treatment Landscape: The interpretability of OS data is highly dependent on the

trial's context, including the availability of effective subsequent therapies and the specific design of
the crossover protocol [1] [2].

TIVO-3 Provides Cleaner OS Data: In the refractory setting (TIVO-3), where no crossover was
allowed, the OS hazard ratio was more favorable (0.89), and a significant benefit was observed in a

conditional survival analysis, supporting the drug's activity in later lines of therapy [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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